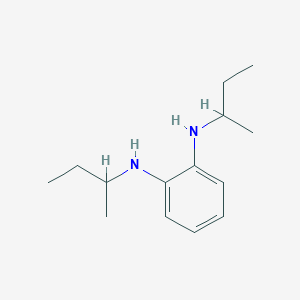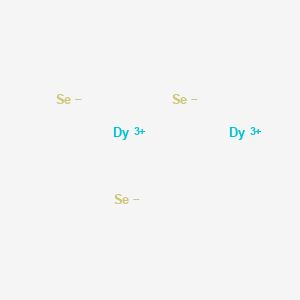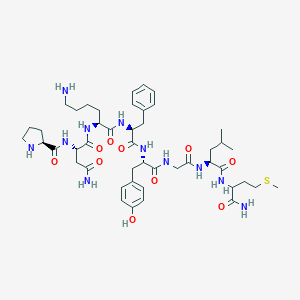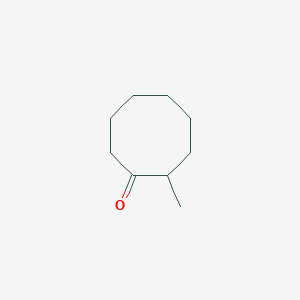
2,2-dichloro-N-(4-iodophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2,2-dichloro-4’-iodo-: is a chemical compound with the molecular formula C8H6Cl2INO and a molecular weight of 329.95 g/mol It is a derivative of acetanilide, where the hydrogen atoms in the benzene ring are substituted with chlorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2,2-dichloro-4’-iodo- typically involves the iodination and chlorination of acetanilide. One common method includes the use of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst for iodination . For chlorination, reagents such as chlorine gas or sodium hypochlorite can be used under controlled conditions to introduce chlorine atoms into the acetanilide structure.
Industrial Production Methods: Industrial production of Acetanilide, 2,2-dichloro-4’-iodo- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving steps like recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acetanilide, 2,2-dichloro-4’-iodo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove halogen atoms or reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in polar solvents under reflux conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce dehalogenated acetanilide, and substitution reactions can result in various substituted acetanilide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acetanilide, 2,2-dichloro-4’-iodo- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its halogenated structure makes it a valuable starting material for further functionalization.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.
Industry: In the industrial sector, Acetanilide, 2,2-dichloro-4’-iodo- can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2,2-dichloro-4’-iodo- involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or protein function. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Acetanilide: The parent compound, which lacks the halogen substitutions.
2,2-Dichloroacetanilide: A derivative with only chlorine substitutions.
4-Iodoacetanilide: A derivative with only iodine substitution.
Uniqueness: Acetanilide, 2,2-dichloro-4’-iodo- is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a versatile intermediate in various chemical processes.
Propiedades
Número CAS |
14676-40-5 |
|---|---|
Fórmula molecular |
C8H6Cl2INO |
Peso molecular |
329.95 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13) |
Clave InChI |
JAXXQYDCVCBDID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
Key on ui other cas no. |
14676-40-5 |
Sinónimos |
2,2-Dichloro-4'-iodoacetanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)




![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)








